molecular formula C23H29ClN4O4 B12402261 Thalidomide-NH-C2-azaspiro[3.5]nonane hydrochloride

Thalidomide-NH-C2-azaspiro[3.5]nonane hydrochloride

Cat. No.: B12402261
M. Wt: 461.0 g/mol
InChI Key: GUZIHLHFVPEZQL-UHFFFAOYSA-N
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Description

Thalidomide-NH-C2-azaspiro[3.5]nonane hydrochloride (CAS: 2573304-92-2) is a synthetic intermediate primarily used in the preparation of IRAK (Interleukin-1 Receptor-Associated Kinase) degraders . Its structure combines a thalidomide moiety—a cereblon E3 ligase recruiter—with a C2-linked azaspiro[3.5]nonane scaffold. The azaspiro ring introduces conformational rigidity, which may enhance binding specificity and metabolic stability in drug candidates. The hydrochloride salt form improves solubility, facilitating its use in aqueous reaction conditions during synthesis.

Properties

Molecular Formula

C23H29ClN4O4

Molecular Weight

461.0 g/mol

IUPAC Name

4-[2-(7-azaspiro[3.5]nonan-2-yl)ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C23H28N4O4.ClH/c28-18-5-4-17(20(29)26-18)27-21(30)15-2-1-3-16(19(15)22(27)31)25-9-6-14-12-23(13-14)7-10-24-11-8-23;/h1-3,14,17,24-25H,4-13H2,(H,26,28,29);1H

InChI Key

GUZIHLHFVPEZQL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCC4CC5(C4)CCNCC5.Cl

Origin of Product

United States

Preparation Methods

Synthesis of Thalidomide Intermediate

Thalidomide is synthesized via a one-pot reaction between L-glutamine and phthalic anhydride in toluene with triethylamine, followed by dehydration using acetyl chloride or acetic anhydride. Critical conditions include:

  • Solvent : Toluene or chlorobenzene for azeotropic water removal.
  • Temperature : 110°C for condensation, 50–120°C for cyclization.
  • Yield : 55–80% after crystallization.

Representative Protocol :

Step Reagents/Conditions Purpose
1 L-glutamine, phthalic anhydride, toluene, triethylamine, 110°C Phthaloylation
2 Acetyl chloride, N,N-dimethylformamide, 50°C, 2 hr Cyclodehydration
3 Denatured alcohol, reflux Crystallization

Preparation of C2-azaspiro[3.5]nonane Hydrochloride

The spirocyclic amine is synthesized via intramolecular cyclization of a bifunctional precursor. While explicit protocols are proprietary, analogous methods for azaspiro compounds involve:

  • Key reaction : Michael addition or ring-closing metathesis to form the spirocenter.
  • Protecting groups : Boc (tert-butyloxycarbonyl) for amine stabilization.
  • Salt formation : Treatment with HCl in ethanol or ether.

Coupling and Final Salt Formation

The thalidomide core is functionalized at the glutarimide nitrogen for coupling with the spirocyclic amine. A representative approach includes:

  • Activation : Thalidomide is treated with chloroacetyl chloride to introduce a reactive chloride.
  • Nucleophilic substitution : Reaction with C2-azaspiro[3.5]nonane under basic conditions (e.g., K₂CO₃ in DMF).
  • Hydrochloride salt precipitation : Addition of HCl gas or concentrated HCl to the free base in ethanol.

Optimized Parameters :

Parameter Value
Reaction temperature 25–50°C
Solvent Dimethylformamide (DMF) or dichloromethane
Yield 60–75% after purification

Analytical Characterization

Critical quality control data for the final compound include:

Spectroscopic Data :

  • ¹H NMR (DMSO-d₆): δ 11.16 (s, 1H, NH), 8.18–7.96 (m, 3H, aromatic), 5.26–5.18 (dd, 1H, CH), 2.96–2.87 (m, 1H, spiro-CH₂).
  • MS (ESI+) : m/z 425.2 [M+H]⁺ (free base).

Purity Metrics :

Method Result
HPLC (C18) ≥98%
Residual solvents (GC) <0.1%

Challenges and Optimization

  • Racemization : L-glutamine may racemize during thalidomide synthesis, necessitating chiral HPLC purification.
  • Spirocycle stability : The azaspiro[3.5]nonane moiety requires inert atmospheres to prevent ring-opening.
  • Scale-up : Batch processes in toluene face solvent recovery issues; flow chemistry improves efficiency.

Applications in PROTAC Development

This compound serves as a cereblon-recruiting ligand in IRAK degraders, exemplified by:

  • WO2022147465A1 : Discloses IRAK degraders with picomolar IC₅₀ values in lymphoma models.
  • Biological activity : Degrades IRAK4 via ubiquitin-proteasome system, showing efficacy in autoimmune and oncology assays.

Chemical Reactions Analysis

Types of Reactions

Thalidomide-NH-C2-azaspiro[3.5]nonane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Scientific Research Applications

Thalidomide-NH-C2-azaspiro[3.5]nonane hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Thalidomide-NH-C2-azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets, such as IRAK proteins. By binding to these targets, the compound facilitates their degradation, thereby modulating the associated signaling pathways. This can lead to various biological effects, including anti-inflammatory and immunomodulatory actions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Azaspiro[3.5]nonane Scaffolds

The azaspiro[3.5]nonane core is a versatile bicyclic framework used in medicinal chemistry. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Azaspiro[3.5]nonane Derivatives
Compound Name Substituents/Modifications Key Applications/Targets Physicochemical Properties
Thalidomide-NH-C2-azaspiro[3.5]nonane HCl Thalidomide-C2 linker, HCl salt IRAK degrader intermediate High solubility (HCl salt), rigid scaffold
5-Boc-8-hydroxy-2-oxa-5-azaspiro[3.5]nonane (AS98660) Boc-protected amine, hydroxyl, oxa bridge Synthetic intermediate (e.g., PROTACs) Requires deprotection (Boc removal)
7-Methyl-7-azaspiro[3.5]nonan-2-ol HCl Methyl group at N7, hydroxyl group Unknown (likely scaffold for CNS drugs) Enhanced lipophilicity (methyl group)
2-Methyl-2,7-diazaspiro[3.5]nonane diHCl Two nitrogen atoms, methyl group Potential kinase inhibitor scaffold Increased basicity (dual amines)
5-Azaspiro[3.5]nonane HCl Single nitrogen in spiro ring Generic spirocyclic intermediate Lower complexity, cost-effective
Key Observations :
  • Functional Groups: The Thalidomide derivative’s NH-C2 linker enables covalent attachment to target-binding warheads, distinguishing it from simpler spiro intermediates like 5-Azaspiro[3.5]nonane HCl.
  • Solubility: Hydrochloride salts (e.g., Thalidomide-NH-C2-azaspiro[3.5]nonane HCl, 7-Methyl-7-azaspiro[3.5]nonan-2-ol HCl) are preferred for aqueous-phase reactions, whereas Boc-protected analogues (AS98660) require organic solvents for deprotection .
  • Target Specificity: The thalidomide moiety confers cereblon-binding activity, critical for recruiting E3 ligases in PROTACs. In contrast, diazaspiro derivatives (e.g., 2-Methyl-2,7-diazaspiro[3.5]nonane diHCl) may interact with kinase ATP pockets due to their nitrogen-rich structure .

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